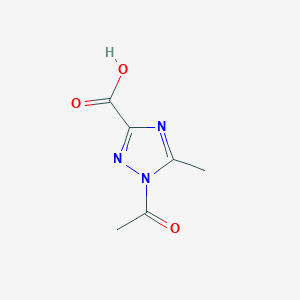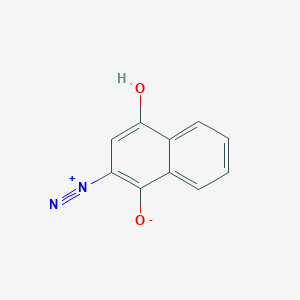
2-Diazonio-4-hydroxynaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-4-hydroxynaphthalen-1-olate is a diazonium compound derived from naphthalene. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of a diazonium group (-N₂⁺) and a hydroxyl group (-OH) attached to a naphthalene ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4-hydroxynaphthalen-1-olate typically involves the diazotization of 4-aminonaphthol. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthol. The diazotization reaction is then carried out by treating 4-aminonaphthol with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-4-hydroxynaphthalen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents under acidic conditions.
Azo Coupling: Phenols or aromatic amines in alkaline conditions are used for coupling reactions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions can be used for reduction.
Major Products Formed
Substitution Products: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Azo Dyes: Various azo compounds with vibrant colors.
Aminonaphthalenes: Formed through reduction reactions.
Scientific Research Applications
2-Diazonio-4-hydroxynaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-4-hydroxynaphthalen-1-olate involves the formation of reactive intermediates, such as aryl radicals or cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of different products. The diazonium group is a good leaving group, facilitating nucleophilic substitution reactions. In azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
Comparison with Similar Compounds
2-Diazonio-4-hydroxynaphthalen-1-olate can be compared with other diazonium compounds and naphthalene derivatives:
Similar Compounds: 1,4-Diazonio-2-naphthol, 2-Diazonio-1-naphthol, and 2-Diazonio-3-hydroxynaphthalene.
Uniqueness: The presence of both diazonium and hydroxyl groups on the naphthalene ring makes it highly reactive and versatile in various chemical reactions. Its ability to form stable azo compounds and participate in diverse substitution reactions sets it apart from other similar compounds.
Properties
CAS No. |
88429-08-7 |
|---|---|
Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-diazonio-4-hydroxynaphthalen-1-olate |
InChI |
InChI=1S/C10H6N2O2/c11-12-8-5-9(13)6-3-1-2-4-7(6)10(8)14/h1-5,11H |
InChI Key |
VKJKYTKFQIVETB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
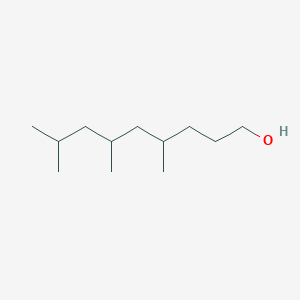
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
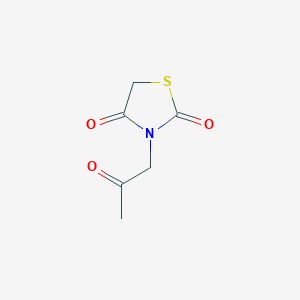
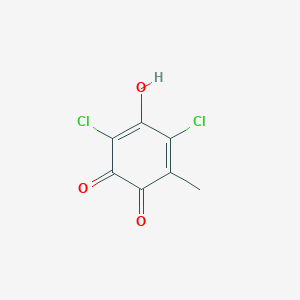
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
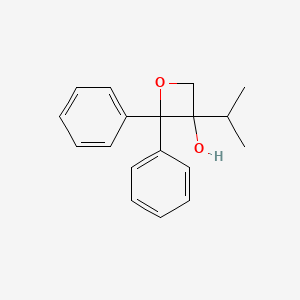
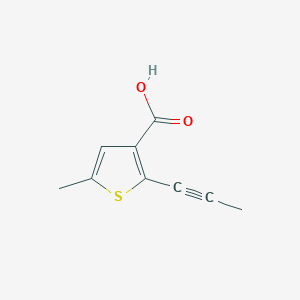
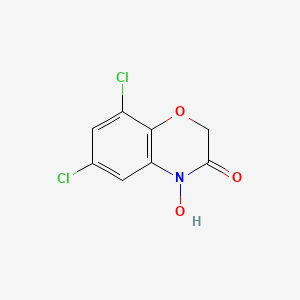
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)

